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molecular formula C10H12O5 B1350858 2,3-Dihydroxypropyl salicylate CAS No. 6170-45-2

2,3-Dihydroxypropyl salicylate

Cat. No. B1350858
M. Wt: 212.2 g/mol
InChI Key: OGFSIPREEZAEMY-UHFFFAOYSA-N
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Patent
US04886843

Procedure details

Triethanolamine salicylate was prepared by the method described in Example 1 for the preparation of glycerol salicylate except that the reactants were triethanolamine (32.9 g; 0.22 moles), methyl salicylate (67.1 g; 0.44 moles) and sodium methoxide (0.82 g; 0.015 moles). The final methyl salicylate level was 20.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32.9 g
Type
reactant
Reaction Step Two
Quantity
67.1 g
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0.82 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:10]CC(CO)O)(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[N:16]([CH2:23][CH2:24][OH:25])([CH2:20][CH2:21][OH:22])[CH2:17][CH2:18][OH:19].C(OC)(=O)C1C(=CC=CC=1)O.C[O-].[Na+]>>[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[N:16]([CH2:23][CH2:24][OH:25])([CH2:20][CH2:21][OH:22])[CH2:17][CH2:18][OH:19] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OCC(O)CO
Step Two
Name
Quantity
32.9 g
Type
reactant
Smiles
N(CCO)(CCO)CCO
Step Three
Name
Quantity
67.1 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC
Step Four
Name
sodium methoxide
Quantity
0.82 g
Type
reactant
Smiles
C[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)(=O)O.N(CCO)(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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